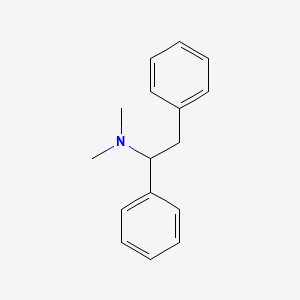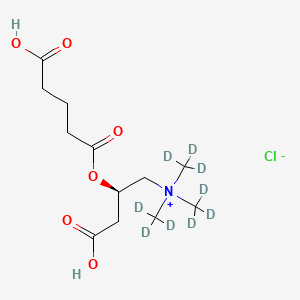
L-Glutaryl Carnitine-d9 Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutaryl Carnitine-d9 Chloride is a labeled metabolite of L-Carnitine. It is often used in biochemical research and clinical applications due to its role in fatty acid metabolism and energy production. This compound is particularly valuable in studies involving metabolic disorders and the quantification of acylcarnitines in biological samples .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutaryl Carnitine-d9 Chloride typically involves the incorporation of deuterium (d9) into the L-Carnitine molecule. This process can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the successful incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and high-throughput purification techniques. The process includes the synthesis of the deuterated precursor, followed by its conversion to the final product through a series of chemical reactions and purification steps. Quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: L-Glutaryl Carnitine-d9 Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Reaction conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Reaction conditions often require anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
L-Glutaryl Carnitine-d9 Chloride has numerous applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of acylcarnitines.
Biology: Employed in studies of metabolic pathways and enzyme activities.
Medicine: Utilized in the diagnosis and monitoring of metabolic disorders, such as organic acidemias and fatty acid oxidation disorders.
Industry: Applied in the development of diagnostic assays and therapeutic interventions
Mecanismo De Acción
L-Glutaryl Carnitine-d9 Chloride exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation. This process involves the transfer of acyl groups from coenzyme A to L-Carnitine, forming acylcarnitines. The acylcarnitines are then transported into the mitochondria, where they undergo β-oxidation to produce energy. The molecular targets and pathways involved include carnitine acyltransferases and the carnitine shuttle system .
Comparación Con Compuestos Similares
Butyrylcarnitine: Involved in short-chain fatty acid metabolism.
Isobutyrylcarnitine: Associated with valine metabolism.
Glutarylcarnitine: Related to glutaric acidemia type I.
Comparison: L-Glutaryl Carnitine-d9 Chloride is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in mass spectrometry. This makes it particularly valuable in research applications where accurate measurement of acylcarnitines is critical .
Propiedades
Fórmula molecular |
C12H22ClNO6 |
|---|---|
Peso molecular |
320.81 g/mol |
Nombre IUPAC |
[(2R)-3-carboxy-2-(4-carboxybutanoyloxy)propyl]-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H21NO6.ClH/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;/h9H,4-8H2,1-3H3,(H-,14,15,16,17);1H/t9-;/m1./s1/i1D3,2D3,3D3; |
Clave InChI |
RKBZRCSKOSLNQQ-AHPUWFQNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)
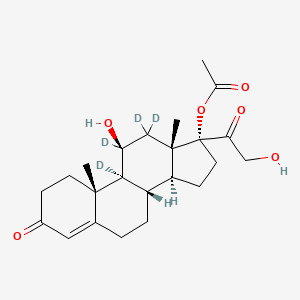
![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)

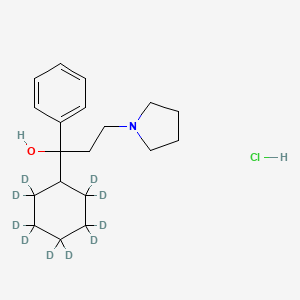
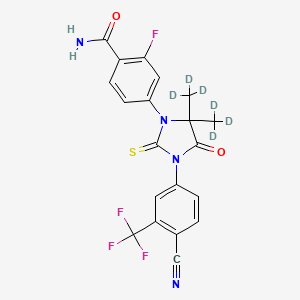



![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)
